(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Description
Overview of (2Z)-2-[(1-Ethyl-1H-indol-3-yl)methylene]-6-Hydroxy-7-Methyl-1-Benzofuran-3(2H)-one in Contemporary Chemical Research
The compound’s systematic IUPAC name, this compound, reflects its intricate architecture: a benzofuranone scaffold fused with an indole system through a conjugated methylene bridge. Key structural features include:
- Benzofuran core : A planar oxygen-containing heterocycle contributing to aromatic stacking interactions.
- Indole substitution : The 1-ethylindol-3-yl group introduces hydrogen-bonding capabilities and hydrophobic bulk.
- Stereochemistry : The Z-configuration of the exocyclic double bond is critical for maintaining molecular planarity and target binding.
Computational descriptors reveal a molecular formula of $$ \text{C}{21}\text{H}{17}\text{NO}_3 $$ (MW: 331.37 g/mol) and a SMILES string of $$ \text{C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(C)=C(O)C=C3} $$. The compound’s synthetic accessibility via Friedel-Crafts alkylation and dehydrative cyclization has enabled structure-activity relationship (SAR) studies, particularly in oncology.
Significance of Indole-Benzofuran Hybrids in Medicinal Chemistry
Indole-benzofuran hybrids occupy a privileged chemical space due to their dual capacity for:
- Target modulation : The indole moiety often interacts with kinase ATP-binding pockets, while the benzofuran system stabilizes protein-ligand complexes through π-π interactions.
- Pharmacokinetic optimization : Methyl and ethyl substituents enhance metabolic stability, as evidenced by the compound’s 97% yield in HFIP-mediated synthesis.
Recent work demonstrates that such hybrids inhibit EGFR phosphorylation in NSCLC cells at submicromolar concentrations (e.g., IC$$_{50}$$ = 0.32 µM in PC9 cells). This activity correlates with the compound’s ability to occupy the hydrophobic region II of the EGFR kinase domain, disrupting downstream signaling.
Objectives and Scope of the Review
This analysis focuses on three key aspects:
- Synthetic methodologies : Evaluating domino nucleophilic substitution-cyclization routes and solvent effects.
- Biological mechanisms : Elucidating EGFR inhibition kinetics and cytotoxic selectivity.
- SAR trends : Correlating substituent patterns (e.g., 7-methyl vs. 6-hydroxy groups) with anticancer potency.
The following sections integrate synthetic data, biological assays, and computational models to advance the molecular understanding of this hybrid compound.
Table 1: Cytotoxic Activity of Selected Indole-Benzofuran Hybrids Against NSCLC Cell Lines
| Compound | IC$$_{50}$$ (PC9 cells, µM) | IC$$_{50}$$ (A549 cells, µM) | EGFR Inhibition (IC$$_{50}$$, µM) |
|---|---|---|---|
| 8e | 0.50 ± 0.05 | 2.74 ± 0.20 | 0.56 ± 0.02 |
| 8aa | 0.32 ± 0.05 | 0.89 ± 0.10 | 0.44 ± 0.02 |
| 8ad | 1.65 ± 0.15 | 3.21 ± 0.25 | 1.58 ± 0.10 |
Data adapted from pharmacological evaluations of benzofuran-indole hybrids.
Synthetic Procedure Highlight
A representative synthesis involves:
- Friedel-Crafts alkylation : Phenol derivatives react with arylglyoxals in hexafluoroisopropanol (HFIP)/toluene at 70°C (36 h) to yield intermediates.
- Cyclocondensation : Treatment with indole and p-toluenesulfonic acid (PTSA) in chloroform induces dehydrative cyclization, forming the benzofuran-indole core.
This two-step sequence achieves yields up to 99% while tolerating electron-withdrawing groups (e.g., halogens) and sterically demanding substituents. The HFIP solvent facilitates protonation of the glyoxal carbonyl, enhancing electrophilicity for aromatic substitution.
Future Directions
Ongoing research aims to:
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17NO3/c1-3-21-11-13(14-6-4-5-7-16(14)21)10-18-19(23)15-8-9-17(22)12(2)20(15)24-18/h4-11,22H,3H2,1-2H3/b18-10- |
InChI Key |
BTBLYQKTCPHXIJ-ZDLGFXPLSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a condensation reaction between 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one and an appropriate indole-3-carboxaldehyde derivative bearing the 1-ethyl substituent. The condensation forms the characteristic benzylidene (methylene) linkage at the 2-position of the benzofuran scaffold with (Z)-stereochemistry, which is crucial for biological activity.
Detailed Reaction Conditions
-
- 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
- 1-ethyl-1H-indole-3-carboxaldehyde (or related heteroaryl aldehydes)
-
- Aqueous potassium hydroxide (KOH), typically 50% solution, in approximately 2 equivalents.
-
- A mixture of ethanol and N,N-dimethylformamide (DMF) in a 1:1 ratio is preferred to optimize solubility and reaction kinetics.
-
- The reaction is generally conducted under reflux conditions to drive the condensation to completion.
Experimental Procedure Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (1 eq) + 1-ethyl-1H-indole-3-carboxaldehyde (1 eq) | Dissolve in 1:1 ethanol/DMF mixture (total 10 mL per 2 mmol scale) |
| 2 | Add 2 equivalents of 50% aqueous KOH | Stir under reflux for 4-6 hours |
| 3 | Cool reaction mixture | Precipitate product by acidification or cooling |
| 4 | Filter and wash precipitate | Purify by recrystallization from ethanol |
Analytical and Purification Techniques
-
- Recrystallization from ethanol or ethanol/DMF mixtures.
- Chromatographic methods (e.g., column chromatography) may be employed for enhanced purity.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (Z)-configuration and substitution pattern.
- Mass spectrometry (MS) verifies molecular weight.
- Infrared (IR) spectroscopy identifies functional groups.
- High-performance liquid chromatography (HPLC) assesses purity.
Research Discoveries and Optimization Insights
- The use of aqueous KOH in ethanol/DMF solvent mixtures has been shown to outperform other bases and solvents in yield and stereoselectivity for aurone synthesis.
- Alkylation of the 6-hydroxy group with various alkyl bromides in DMF and K2CO3 allows for the generation of derivatives with enhanced biological activity, indicating the synthetic flexibility of this scaffold.
- The (Z)-isomer is consistently the biologically active form, as confirmed by structural and biological assays.
- Modifications on the indole moiety, such as N-ethyl substitution, are crucial for activity and can be introduced via the aldehyde precursor.
- The presence of the 7-methyl substituent on the benzofuran ring contributes to the compound's pharmacological profile, though its direct synthetic impact is primarily through the starting benzofuranone substrate.
Summary Table of Preparation Methods
| Parameter | Details |
|---|---|
| Starting materials | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, 1-ethyl-1H-indole-3-carboxaldehyde |
| Base | 50% aqueous potassium hydroxide (2 eq) |
| Solvent | Ethanol/DMF (1:1) |
| Reaction conditions | Reflux, 4-6 hours |
| Product stereochemistry | (2Z)-isomer favored |
| Optional modification | Alkylation of 6-hydroxy group using alkyl bromides and K2CO3 in DMF |
| Purification | Recrystallization, chromatography |
| Characterization techniques | NMR, MS, IR, HPLC |
| Biological relevance | Tubulin polymerization inhibition, anticancer activity |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or hydroxyl groups.
Scientific Research Applications
(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, and in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural analogues, emphasizing substituent variations, molecular properties, and evidence sources:
Notes:
- Structural Variations: The target compound’s 1-ethylindole group distinguishes it from indole-containing analogues (e.g., ), which lack alkylation on the indole nitrogen or substitute indole at different positions.
- Electronic Effects: Substituents like fluorine (), chlorine (), and methoxy () modulate electron density, affecting reactivity and binding interactions.
- Solubility and Bioavailability: Polar groups (e.g., dimethylamino in , hydroxyethylpiperazinyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., benzodioxin in ) may enhance membrane penetration.
Biological Activity
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure, which integrates an indole moiety with a benzofuran core, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.35 g/mol. The structure features key functional groups that contribute to its biological activity, including hydroxyl and methylene groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole moiety is known for modulating various signaling pathways, potentially leading to:
- Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Anticancer properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial activity : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In a study examining the effects on human cancer cell lines, the compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity (data not specified) .
- Anti-inflammatory Effects : Research indicated that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, suggesting its role as an anti-inflammatory agent .
- Antimicrobial Properties : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
In Vivo Studies
In vivo experiments have further elucidated the therapeutic potential of this compound:
- Cardioprotective Effects : In a rat model of myocardial infarction induced by isoproterenol, pretreatment with the compound significantly reduced cardiac injury markers and improved cardiac function .
Case Studies
A notable case study involved the administration of this compound in a controlled trial aimed at assessing its efficacy in reducing inflammation in arthritis models. Results showed marked improvement in joint swelling and pain scores compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves a condensation reaction between a benzofuran precursor (e.g., 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one) and 1-ethyl-1H-indole-3-carbaldehyde. Key conditions include:
- Base catalysis : Sodium hydroxide or potassium carbonate in ethanol or methanol .
- Solvent and temperature : Reflux in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours .
- Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed via NOESY NMR .
Basic: Which spectroscopic techniques confirm structural integrity, and what signals are critical?
- 1H NMR : Look for the hydroxy proton (δ 10–12 ppm), indole NH (δ 8–9 ppm), and methylidene proton (δ 7.5–8.5 ppm, coupling constant J = 10–12 Hz for Z-configuration) .
- 13C NMR : Carbonyl (δ 180–190 ppm) and benzofuran/indole aromatic carbons (δ 110–160 ppm) .
- IR : O-H stretch (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 363.14 for C₂₁H₁₉NO₃) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and endpoints (IC₅₀, apoptosis markers) .
- Orthogonal models : Compare in vitro results with ex vivo tissue models or zebrafish assays to confirm activity .
Advanced: What computational methods predict binding affinity, and how are they validated?
- Molecular docking : Use AutoDock Vina to model interactions with targets like topoisomerase II or cytochrome P450 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Experimental validation : Surface plasmon resonance (SPR) for binding kinetics and enzymatic inhibition assays (e.g., IC₅₀ against EGFR kinase) .
Basic: What in vitro models screen anticancer potential, and what endpoints are measured?
| Cell Line | Endpoint | Key Assay | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | IC₅₀, apoptosis (Annexin V/PI) | MTT assay, flow cytometry | |
| HCT-116 (colon cancer) | ROS generation, mitochondrial depolarization | DCFH-DA, JC-1 staining | |
| Normal fibroblasts (e.g., NIH/3T3) | Selectivity index (SI = IC₅₀ normal/IC₅₀ cancer) | Comparative MTT |
Advanced: How does the 1-ethylindole substituent affect pharmacokinetics, and how can bioavailability be improved?
- Impact : The ethyl group enhances lipophilicity (logP ~3.5) but reduces aqueous solubility (<0.1 mg/mL) .
- Modifications :
Basic: What are common reactivity patterns under acidic/basic/oxidative conditions?
- Oxidation : Hydroxy group → ketone (using KMnO₄/H⁺) .
- Reduction : Methylidene bond → CH₂ (NaBH₄/MeOH) .
- Acidic hydrolysis : Benzofuran ring opening at pH < 2 .
Advanced: Which structural motifs are critical for antimicrobial activity, and how are they optimized?
Basic: How to scale up synthesis while maintaining stereochemical purity?
- Catalyst optimization : Switch from NaOH to polymer-supported bases (e.g., Amberlyst A21) for easier separation .
- Solvent selection : Use ethanol/water mixtures for greener processing .
- Purification : Replace column chromatography with pH-controlled crystallization (yield >80%) .
Advanced: How to track metabolic fate using isotopic labeling or imaging?
- Isotopic labeling : Synthesize ¹⁴C-labeled compound via [¹⁴C]-formaldehyde in the condensation step .
- Imaging : MALDI-TOF MS for tissue distribution; ¹⁸F-PET probes for in vivo tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
